molecular formula C8H4Cl2N2 B1316906 1,6-Dichlorophthalazine CAS No. 124556-78-1

1,6-Dichlorophthalazine

Cat. No. B1316906
M. Wt: 199.03 g/mol
InChI Key: LXAZDQHYBIRAMT-UHFFFAOYSA-N
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Description

1,6-Dichlorophthalazine is a chemical compound used in research and development . It is often used as a building block in medicinal chemistry synthesis .


Synthesis Analysis

The synthesis of 1,6-Dichlorophthalazine involves various chemical reactions. It is used as a starting reagent in the synthesis of a series of phthalazines . It is also used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands .


Molecular Structure Analysis

The molecular structure of 1,6-Dichlorophthalazine consists of an aromatic tetrameric ring system . The InChI code for 1,6-Dichlorophthalazine is 1S/C8H4Cl2N2/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H and the InChI key is LXAZDQHYBIRAMT-UHFFFAOYSA-N .

Scientific Research Applications

  • Chemical Synthesis
    • Summary of the Application : 1,6-Dichlorophthalazine is a chemical compound used in various chemical reactions .
    • Methods of Application or Experimental Procedures : It is synthesized by the reaction of 1,4-dioxophthalazine with phosphorous pentachloride (PCl5) in a sealed reaction flask . The reaction mixture is heated at 140-150°C for 4 hours, and then cooled to room temperature . The solid mass is crushed and poured into ice water, and then ammonium hydroxide is added to a basic reaction .
    • Results or Outcomes Obtained : The result of this process is a nearly pure 1,4-dichlorophthalazine, without the need for further purification .
  • Pharmaceutical Research

    • Summary of the Application : 1,6-Dichlorophthalazine is used as a building block in the synthesis of pharmaceutical compounds .
    • Methods of Application or Experimental Procedures : It can be converted into other compounds through various chemical reactions. For example, 6-chlorophthalazin-1-ol can be converted into 1,6-dichlorophthalazine, which can then be used to synthesize other compounds .
    • Results or Outcomes Obtained : The resulting compounds can be used in the development of new drugs .
  • Chemical Industry

    • Summary of the Application : 1,6-Dichlorophthalazine is used in the chemical industry as a reagent .
    • Methods of Application or Experimental Procedures : It can react with various other chemicals in different conditions to produce a wide range of products .
    • Results or Outcomes Obtained : The products of these reactions can be used in various applications, such as the production of dyes, polymers, and other chemical compounds .
  • Cancer Research

    • Summary of the Application : 1,6-Dichlorophthalazine is used in the synthesis of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib, a potent, highly selective inhibitor of poly(ADP-ribose)polymerase enzymes, approved by the U.S. FDA and EMA for the treatment of ovarian cancer .
    • Methods of Application or Experimental Procedures : The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .
    • Results or Outcomes Obtained : The optimization of each step has enabled the development of an environmentally benign and robust process with effective control of impurities .
  • Chemical Reactions

    • Summary of the Application : 1,6-Dichlorophthalazine is used in various chemical reactions .
    • Methods of Application or Experimental Procedures : It can react with various other chemicals in different conditions to produce a wide range of products .
    • Results or Outcomes Obtained : The products of these reactions can be used in various applications, such as the production of dyes, polymers, and other chemical compounds .

properties

IUPAC Name

1,6-dichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZDQHYBIRAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558892
Record name 1,6-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dichlorophthalazine

CAS RN

124556-78-1
Record name 1,6-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chlorophthalazin-1(2H)-one (10.0 g, 55.4 mmol) and phosphoryl trichloride (50.0 mL, 538 mmol) was heated at 105° C. in an oil bath for 8 h. After cooling to RT, the mixture was concentrated by vacuum distillation. The brown residue was re-dissolved in CH2Cl2 and neutralized with saturated aq. NaHCO3. After stirring for 3 h, the organic layer was collected and the aqueous layer was extracted with CH2Cl2 (3×). The combined organics were dried over Na2SO4, filtered through a pad of silica gel, eluting with EtOAc, and concentrated to give the title compound as a tan solid. MS (ESI, pos. ion) m/z: 199.0 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Achmatowicz, OR Thiel, P Wheeler… - The Journal of …, 2009 - ACS Publications
p38 MAP kinase inhibitors have attracted considerable interest as potential agents for the treatment of inflammatory diseases. Herein, we describe a concise and efficient synthesis of …
Number of citations: 22 pubs.acs.org
OR Thiel, M Achmatowicz, C Bernard… - … Process Research & …, 2009 - ACS Publications
A practical synthesis of the phthalazine-based p38 MAP kinase inhibitor [(S)-2] was needed for an ongoing program. Vibrational circular dichroism provided the assignment of the …
Number of citations: 28 pubs.acs.org
WR Vaughan, SL Baird Jr - Journal of the American Chemical …, 1946 - ACS Publications
The Preparation ofSome Phthalazines and Related Substances1 Page 1 1314 Wyman R. Vaughan and Spencer L. Baird, Jr. Vol. water. 2-Propanol (200 ml.) was added, and crystalliza…
Number of citations: 12 pubs.acs.org
F Crestey, P Knochel - Synthesis, 2010 - thieme-connect.com
Chlorophthalazines were efficiently metalated using tmpZnClLiCl under microwave irradiation. This provided novel substituted phthalazine derivatives after subsequent trapping of the …
Number of citations: 23 www.thieme-connect.com
SA Kamble - 2001 - ir.unishivaji.ac.in
The heterocycles play an important part in the metabolism of all living cells and find important applications in industry. 1 Among these important substances, such vitamins and …
Number of citations: 0 ir.unishivaji.ac.in
GTE OCCELLI - researchgate.net
Si riporta la sintesi e la valutazione farmacologica preliminare in vitro e in vivo di alcuni 2-aminoalchil-8-cloro e 2-aril-1, 2, 4-triazolo/3, 4-a/-ftalazin-3 (2H)-oni, come potenziali leganti …
Number of citations: 0 www.researchgate.net
LH Pettus, S Xu, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
The p38 mitogen-activated protein kinase (MAPK) is a central signaling molecule in many proinflammatory pathways, regulating the cellular response to a multitude of external stimuli …
Number of citations: 35 pubs.acs.org
J Almond-Thynne, DC Blakemore, DC Pryde… - Chemical …, 2017 - pubs.rsc.org
Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are surveyed. Drawing on data from literature sources as well as bespoke searches of Pfizer's …
Number of citations: 153 pubs.rsc.org

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